molecular formula C15H20Cl2N2O4S B2664456 2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide CAS No. 341964-66-7

2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide

Cat. No. B2664456
CAS RN: 341964-66-7
M. Wt: 395.3
InChI Key: OKKZYHAZNKRZLV-UHFFFAOYSA-N
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Description

The compound “2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide” is a complex organic molecule. It contains several functional groups, including an amide group, a sulfinyl group, and a dichloroaniline group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The dichloroaniline group would likely contribute to the aromaticity of the molecule, while the amide and sulfinyl groups could participate in hydrogen bonding and other intermolecular interactions .


Physical And Chemical Properties Analysis

Without specific data, I can only speculate on the physical and chemical properties of this compound. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of the amide and sulfinyl groups could enhance its solubility in polar solvents .

Scientific Research Applications

Efficient Sulfamoylation

Research indicates that solvents like N,N-dimethylacetamide enhance the sulfamoylation reactions of hydroxyl groups. Such reactions are essential for modifying chemical structures to explore new functionalities or improve existing ones. This process is pivotal in synthesizing sulfamates with high yield and can be applied to a wide range of hydroxyl-containing compounds (Okada, Iwashita, & Koizumi, 2000).

Allosteric Modifiers of Hemoglobin

The design, synthesis, and testing of novel compounds for their ability to decrease the oxygen affinity of human hemoglobin A have been studied. Compounds structurally related to the target chemical have shown significant allosteric effects on hemoglobin, suggesting potential applications in medical research areas requiring modulation of oxygen supply (Randad, Mahran, Mehanna, & Abraham, 1991).

Chemiluminescence from Sulfinyl-Substituted Compounds

The study on the singlet oxygenation leading to sulfinyl-substituted bicyclic dioxetanes highlights the application of such compounds in chemiluminescence. These findings are crucial for developing new chemiluminescent markers or probes in biochemical and medical research (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Stabilisation and Reactivity in N,N-Dimethylacetamide

Research on the stabilization of certain reactive ions in N,N-dimethylacetamide opens avenues for novel chemical synthesis pathways. This solvent's ability to stabilize and react with specific ions to produce desired compounds has implications for synthesizing new materials or intermediates in pharmaceuticals and materials science (Ahrika, Auger, & Paris, 1999).

Protective Effects Against Excitotoxic Death

Dimethyl sulfoxide, a related compound, has been shown to inhibit glutamate responses in neurons and protect against excitotoxic death. Although this research is more aligned with pharmacological applications, it highlights the potential for related compounds in studying neuroprotection and mechanisms of neuronal injury (Lu & Mattson, 2001).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. If it’s a drug candidate, future research could involve optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .

properties

IUPAC Name

N-(2,4-dichloro-5-propan-2-yloxyphenyl)-2-[2-(dimethylamino)-2-oxoethyl]sulfinylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O4S/c1-9(2)23-13-6-12(10(16)5-11(13)17)18-14(20)7-24(22)8-15(21)19(3)4/h5-6,9H,7-8H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKZYHAZNKRZLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C(=C1)NC(=O)CS(=O)CC(=O)N(C)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide

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